2,2',3,4,6'-Pentachlorobiphenyl
Overview
Description
2,2',3,4,6'-Pentachlorobiphenyl (PCB) is a synthetic organochloride compound that has been used in a variety of industrial applications. It is known to be toxic to humans and animals and is classified as a persistent organic pollutant (POP). PCBs have been found to be present in the environment, and their presence in the environment has been linked to a variety of health risks, including cancer, endocrine disruption, and reproductive and developmental problems.
Scientific Research Applications
Enantioselective Hydroxylation Research
Scientific Field: Biochemistry
Methods of Application
The study involves the isolation of atropisomers from racemic 2,2’,3,4’,6-pentachlorobiphenyl (CB91). The experimental and theoretical CD spectra of CB45 and CB91 were obtained and analyzed .
Results or Outcomes: The study found differences in the enantioselective hydroxylation of 2,2’,3,4’,6-pentachlorobiphenyl (CB91) by human and rat CYP2B subfamilies .
Developmental Neurotoxicity Study
Scientific Field: Environmental Toxicology
Methods of Application
Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied. Gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx were analyzed .
Results or Outcomes
Results indicated a dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups. Antioxidant genes were upregulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity .
Atropselective Disposition Study
Scientific Field: Biochemistry
Methods of Application
The study involves the use of transgenic mouse models. The mice were given a single oral dose of PCB 95 (1.0 mg/kg) and were euthanized 24 hours later for analysis .
Results or Outcomes: The study found differences in the atropselective disposition of PCB 95 and its metabolites in different types of mice, demonstrating the usefulness of these transgenic mouse models for characterizing the role of PCB metabolism in PCB neurotoxicity .
Neurotoxicity Study in Zebrafish Larvae
Scientific Field: Environmental Toxicology
Methods of Application
Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied. Gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx were analyzed .
Results or Outcomes
Results indicated a dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups. Antioxidant genes were upregulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity .
Metabolism Study in Transgenic Mouse Models
Scientific Field: Biochemistry
Methods of Application
The study involves the use of transgenic mouse models. The mice were given a single oral dose of PCB 95 (1.0 mg/kg) and were euthanized 24 hours later for analysis .
Results or Outcomes: The study found differences in the atropselective disposition of PCB 95 and its metabolites in different types of mice, demonstrating the usefulness of these transgenic mouse models for characterizing the role of PCB metabolism in PCB neurotoxicity .
Enantioselective Toxic Effects Study
Scientific Field: Environmental Toxicology
Methods of Application
Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied. Gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx were analyzed .
Results or Outcomes
Results indicated a dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups. Antioxidant genes were upregulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity .
properties
IUPAC Name |
1,2,3-trichloro-4-(2,6-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)10(7)6-4-5-9(15)12(17)11(6)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOOIONSKMZYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074219 | |
Record name | 2,2',3,4,6'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,6'-Pentachlorobiphenyl | |
CAS RN |
73575-57-2 | |
Record name | 2,2',3,4,6'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,6'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,6'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KV4B24A6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.